DA5-Htl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

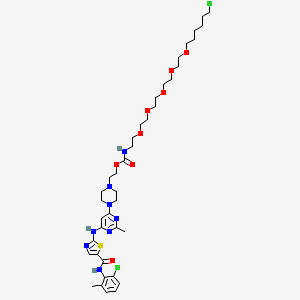

Molecular Formula |

C39H58Cl2N8O8S |

|---|---|

Molecular Weight |

869.9 g/mol |

IUPAC Name |

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C39H58Cl2N8O8S/c1-30-8-7-9-32(41)36(30)47-37(50)33-29-43-38(58-33)46-34-28-35(45-31(2)44-34)49-14-12-48(13-15-49)16-19-57-39(51)42-11-18-53-21-23-55-25-27-56-26-24-54-22-20-52-17-6-4-3-5-10-40/h7-9,28-29H,3-6,10-27H2,1-2H3,(H,42,51)(H,47,50)(H,43,44,45,46) |

InChI Key |

JJNCDEYZYXXGFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)NCCOCCOCCOCCOCCOCCCCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of DA5-Htl: A Search for a Novel Compound

The identity of a molecule designated as "DA5-Htl" remains elusive within publicly accessible scientific literature and chemical databases. While the request for an in-depth technical guide on its synthesis and chemical structure for a scientific audience is clear, the absence of any specific compound with this name prevents the creation of such a document.

Initial investigations into "this compound" have led to two divergent and unrelated fields of study. The acronym "HTL" is widely associated with Hydrothermal Liquefaction , a thermochemical process used to convert wet biomass into bio-oil. This process involves the depolymerization of macromolecules under high pressure and moderate temperatures. However, this area of research does not align with the request's focus on signaling pathways and drug development.

Conversely, the "DA5" component of the designation bears resemblance to abbreviations for biological molecules such as MDA5 (Melanoma Differentiation-Associated protein 5) and HDAC5 (Histone Deacetylase 5). MDA5 is a key receptor in the innate immune system that detects viral RNA and triggers interferon responses. Its signaling pathway is a critical area of study in immunology and oncology. HDAC5 is a class IIa histone deacetylase involved in regulating gene expression, and its dysregulation has been implicated in various diseases, including cancer.

Given the context of the request—targeting researchers, scientists, and drug development professionals, and requiring information on signaling pathways—it is plausible that "this compound" refers to a novel small molecule or biologic intended to modulate the activity of a target such as MDA5. However, without a definitive link or publication detailing a compound with this specific name, any attempt to create a technical guide would be purely speculative.

The development of a comprehensive whitepaper, as requested, necessitates concrete data on chemical synthesis, structural characterization (e.g., via NMR, mass spectrometry, and X-ray crystallography), and validated biological activity. Such information is typically found in peer-reviewed scientific journals or patent applications, none of which currently reference a "this compound".

Therefore, while the framework for a detailed technical guide is understood, the core subject of the inquiry, "this compound," cannot be identified. For the scientific community to engage with and evaluate a new compound, its precise chemical identity and associated data must be publicly available.

Researchers and professionals interested in this topic are encouraged to verify the designation "this compound" and provide a more specific identifier, such as a full chemical name, a CAS (Chemical Abstracts Service) registry number, or a reference to a relevant publication. With a precise molecular identity, a thorough and accurate technical guide can be compiled to meet the specified requirements.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Dasatinib-HaloTag Conjugates

This guide provides a comprehensive overview of the synthesis, biological activity, and applications of dasatinib-HaloTag conjugates. These conjugates represent a powerful tool for investigating the cellular mechanisms of dasatinib, a potent tyrosine kinase inhibitor. By leveraging the specific and covalent labeling capabilities of HaloTag technology, researchers can visualize and quantify the engagement of dasatinib with its target kinases in living cells, providing invaluable insights into its therapeutic action and potential off-target effects.

Introduction: Dasatinib and HaloTag Technology

1.1. Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3][4] The primary molecular target of dasatinib in these leukemias is the BCR-ABL fusion protein, an abnormally and constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[2][5]

Dasatinib is a potent inhibitor of BCR-ABL, being approximately 300-fold more potent than imatinib.[4] A key feature of its mechanism is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant BCR-ABL mutations.[1][2]

Beyond BCR-ABL, dasatinib exhibits a broad spectrum of activity against other kinases, including:

-

c-KIT [1]

-

Ephrin type-A receptor 2 (EPHA2) [1]

-

Platelet-derived growth factor receptor (PDGFR) β [1]

-

Tec family kinases: Bruton's tyrosine kinase (Btk) and Tec[6][7]

This multi-targeted profile underlies its therapeutic effects in various cancers and also contributes to its potential side effects.[3][8]

1.2. HaloTag Technology: A Versatile Protein Labeling Platform

HaloTag is a protein fusion tag system that enables specific and covalent labeling of proteins of interest for a wide range of applications.[9][10][11] The technology is based on a modified haloalkane dehalogenase (33kDa) that has been engineered to form a highly stable, irreversible covalent bond with synthetic ligands.[10][11]

These synthetic ligands consist of a chloroalkane linker attached to a functional group, such as a fluorescent dye or an affinity handle like biotin.[10] This modularity allows a single genetic construct (the protein of interest fused to HaloTag) to be used for various downstream analyses, including:

-

Protein purification and isolation of protein complexes[11][13]

-

Analysis of protein-protein and protein-DNA interactions[12][13]

-

In vivo molecular imaging[13]

The covalent nature of the bond between the HaloTag protein and its ligand is a key advantage, permitting robust labeling and analysis even under stringent conditions.[13]

Dasatinib-HaloTag Conjugates: Rationale and Synthesis

The conjugation of dasatinib to a HaloTag ligand creates a powerful chemical probe to directly visualize the interaction of the drug with its cellular targets.[14][15] This approach allows for real-time monitoring of drug-target engagement within specific subcellular compartments of living cells, offering a significant advantage over traditional biochemical assays.[16][17]

2.1. Synthesis of Dasatinib-HaloTag Ligand

The synthesis involves modifying dasatinib to introduce a reactive group that can be coupled to a HaloTag ligand. A common strategy is to convert the terminal hydroxyl group of dasatinib to an amino group, which is then reacted with a succinimidyl ester-functionalized HaloTag ligand.[14] Studies have shown that modifications at this position on dasatinib do not significantly impair its binding affinity for its target kinases.[14]

Experimental Protocol: Synthesis of Dasatinib-HaloTag Ligand

This protocol is based on the method described by Park et al. (2025).[14]

-

Preparation of Amine-Modified Dasatinib:

-

Start with commercially available dasatinib.

-

Convert the terminal hydroxyl group to an amine-modified dasatinib using established literature methods.

-

-

Conjugation to HaloTag Ligand:

-

Dissolve the amine-modified dasatinib (100 mg, 0.21 mmol) in anhydrous dimethylformamide (DMF) (1.5 mL).

-

Add the HaloTag-succinimidyl ester (O2) ligand (129.4 mg, 0.22 mmol) to the solution.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude residue using silica gel flash column chromatography with a mobile phase of dichloromethane:methanol (DCM:MeOH) from a 7:1 to a 4:1 ratio.

-

The final product, dasatinib-HaloTag ligand, is obtained as a white solid.[14]

-

Biological Activity and Applications

Dasatinib-HaloTag conjugates retain the core biological activity of dasatinib, primarily the inhibition of target kinases, while enabling a suite of advanced cellular analyses.

3.1. Visualization of Drug-Target Engagement in Live Cells

A key application is the direct visualization of where and when dasatinib binds to its target proteins within a cellular context.[14][15][16]

Experimental Workflow: Live-Cell Imaging

The general workflow involves co-expressing a HaloTag fusion protein localized to a specific subcellular structure (e.g., endosomes or F-actin) and a GFP-fused dasatinib target kinase (e.g., ABL1) in cells.[14][16]

When cells are treated with the dasatinib-HaloTag ligand, the ligand binds to the HaloTag protein anchored at the specific subcellular location. If the target kinase (fused to GFP) also binds to the dasatinib portion of the conjugate, it will be recruited to that same location. This recruitment is observed as a co-localization of the GFP and HaloTag fluorescent signals, providing direct evidence of drug-target binding in a living cell.[14][15][16] This method offers high spatial resolution and a strong signal-to-noise ratio.[15]

3.2. Kinase Inhibition and Downstream Signaling

The dasatinib-HaloTag conjugate is expected to inhibit its target kinases with a potency similar to that of unconjugated dasatinib. This inhibition blocks the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that promote cancer cell growth and survival.[2]

Inhibition of the BCR-ABL Signaling Pathway

In CML cells, the BCR-ABL oncoprotein activates multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, leading to increased proliferation and survival.[18][19] Dasatinib binding to BCR-ABL inhibits its kinase activity, effectively shutting down these pro-survival signals and inducing apoptosis in the malignant cells.[2][19]

Inhibition of SRC Family Kinase (SFK) Signaling

SFKs are involved in regulating cell adhesion, migration, invasion, and proliferation.[20] Dasatinib potently inhibits SFKs, leading to the dephosphorylation of downstream targets like Focal Adhesion Kinase (FAK) and Crk-associated substrate (p130CAS).[20][21] This disruption of SFK signaling can suppress the metastatic potential of cancer cells.[3][21]

Quantitative Data

Quantitative analysis confirms the potent inhibitory activity of dasatinib across its primary targets. While specific IC₅₀ values for dasatinib-HaloTag conjugates are not widely published, the minimal structural modification suggests they would be very similar to the parent compound.

| Kinase Target | Dasatinib IC₅₀ (nM) | Cell Line / System | Reference |

| BCR-ABL (wild-type) | < 1 | In vitro | [18] |

| SRC | < 1 | In vitro | [18] |

| LCK | < 1 | In vitro | [18] |

| YES | < 1 | In vitro | [18] |

| FYN | < 1 | In vitro | [18] |

| Btk | 5 | In vitro (recombinant kinase) | [7] |

| Abl | 14 | In vitro (recombinant kinase) | [7] |

| Tec | 297 | In vitro (recombinant kinase) | [7] |

| Cellular Process | Dasatinib IC₅₀ (nM) | Cell System | Reference |

| T-cell Proliferation | 2.8 | Human peripheral blood T cells | [22] |

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC₅₀ of dasatinib or its HaloTag conjugate against a target kinase.

-

Reagents and Materials:

-

Recombinant purified kinase (e.g., ABL1, SRC).

-

Kinase-specific substrate peptide.

-

ATP (Adenosine triphosphate).

-

Dasatinib-HaloTag conjugate and/or dasatinib stock solution.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the dasatinib-HaloTag conjugate in kinase assay buffer.

-

In a 384-well plate, add the kinase, the substrate peptide, and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol (e.g., by quantifying ADP production via a luminescence readout).

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value using a non-linear regression curve fit.

-

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the effect of the dasatinib-HaloTag conjugate on the phosphorylation state of target kinases and downstream signaling proteins.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., K562 CML cells) to 70-80% confluency.

-

Treat the cells with varying concentrations of the dasatinib-HaloTag conjugate for a specified duration (e.g., 4 hours). Include a vehicle-only control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-SRC (Tyr416), anti-phospho-CrkL) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

-

Conclusion

Dasatinib-HaloTag conjugates are innovative and versatile tools for cancer research and drug development. They enable the direct visualization and study of drug-target interactions in the complex environment of a living cell, providing a level of detail unattainable with conventional methods. By combining the potent and specific kinase inhibition of dasatinib with the robust and flexible labeling capabilities of HaloTag technology, these conjugates facilitate a deeper understanding of dasatinib's mechanism of action, target engagement, and impact on cellular signaling networks. This knowledge is critical for optimizing targeted cancer therapies and developing novel therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Dasatinib: a new step in molecular target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tenovapharma.com [tenovapharma.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. HaloTag® Technology: A Powerful Tool for Protein Labeling and Analysis [worldwide.promega.com]

- 13. HaloTag Technology: A Versatile Platform for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

DA5-Htl target identification and validation in cancer cells

An In-depth Technical Guide on DA5-Htl Target Identification and Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical probe constructed by conjugating the multi-targeted kinase inhibitor dasatinib with the HaloTag system. This design allows for the covalent and specific capture of cellular targets of dasatinib, facilitating their identification and subsequent validation in cancer cells. Dasatinib itself is known to inhibit the proliferation of cancer cells, and this compound has been shown to inhibit cancer cell growth with a GI50 of 1.923 nM[1]. The identification of the complete landscape of drug-binding proteins is crucial for understanding the mechanisms of action of targeted therapies and for the discovery of novel therapeutic targets. This guide provides a comprehensive overview of the methodologies for identifying and validating the cellular targets of this compound.

Target Identification Using this compound

The primary application of this compound is in affinity-based protein profiling to identify the direct binding targets of dasatinib within the cellular proteome. The HaloTag system allows for the covalent and efficient capture of the this compound-protein complexes.

Experimental Workflow: Target Pull-down with this compound

A typical workflow for identifying the protein targets of this compound involves treating cancer cell lysates with the probe, capturing the probe-protein complexes, and identifying the bound proteins using mass spectrometry.

References

An In-depth Technical Guide to DA5-Htl: Discovery, Development, and Application in Target Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DA5-Htl, a chemical probe derived from the multi-kinase inhibitor dasatinib. The guide details its discovery, the underlying technology for its application, experimental workflows, and the data generated from its use in identifying protein targets.

Introduction to this compound

This compound is a chemical biology tool engineered by conjugating the potent anti-cancer drug dasatinib with a HaloTag ligand. This modification allows for the targeted exploration of the cellular proteome to identify the binding partners of dasatinib. The primary application of this compound is within a proximity-dependent target identification (PROCID) system, which enables the discovery of both known and novel protein interactors of a small molecule in a live-cell context. The development of this compound represents a significant advancement in chemical proteomics, offering a robust method to elucidate the mechanism of action of drugs and identify potential off-target effects.

Discovery and Development

The development of this compound is intrinsically linked to the establishment of the PROCID methodology, as described by Kwak C, et al. in their 2022 publication in Cell Chemical Biology. The core concept was to create a system that could identify the proteomic landscape of drug-binding proteins within living cells.

Key Developmental Stages:

-

Selection of the Parent Compound: Dasatinib was chosen due to its well-characterized role as a multi-kinase inhibitor and its clinical relevance in treating chronic myeloid leukemia. Its known targets, such as ABL1 and ABL2, provide a valuable benchmark for validating the efficacy of the target identification method.

-

Design of the Chemical Probe: Dasatinib was functionalized with a linker that allows for its covalent attachment to a HaloTag ligand, creating this compound. This design leverages the high-affinity and specific interaction between the HaloTag protein and its ligand.

-

Integration with the PROCID System: The this compound probe was integrated into the PROCID workflow, which utilizes a fusion protein of HaloTag and a promiscuous biotin ligase (TurboID). The binding of this compound to this fusion protein brings the biotin ligase in close proximity to the cellular targets of dasatinib, enabling their biotinylation and subsequent identification by mass spectrometry.

Quantitative Data Summary

The primary quantitative data associated with this compound is its efficacy in inhibiting cancer cell growth and its performance in target identification experiments.

| Parameter | Value | Cell Line/System | Reference |

| GI50 (50% Growth Inhibition) | 1.923 nM | Cancer cell line | [1] |

| Known Dasatinib Targets Identified | ABL1, ABL2 | Chronic Myeloid Leukemia cell line | [2][3][4] |

| Novel Dasatinib Targets Identified | BTK, CSK, SMARCA2 | Chronic Myeloid Leukemia cell line | [2][3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound. These protocols are based on the general principles of the PROCID method.

4.1 Synthesis of this compound (Dasatinib-HaloTag Ligand Conjugate)

The synthesis of this compound involves the chemical conjugation of dasatinib to a HaloTag ligand. While the precise, step-by-step synthesis is proprietary to the developing researchers, a general protocol can be inferred from similar conjugation chemistries.

-

Modification of Dasatinib: Introduce a reactive functional group (e.g., an amine or a carboxyl group) onto the dasatinib molecule at a position that does not interfere with its kinase binding activity.

-

Activation of HaloTag Ligand: The HaloTag ligand is typically supplied with an activated ester (e.g., NHS ester) for facile reaction with an amine group.

-

Conjugation Reaction: The modified dasatinib is reacted with the activated HaloTag ligand in an appropriate solvent (e.g., DMF or DMSO) with a suitable base (e.g., DIPEA or triethylamine) to catalyze the formation of a stable amide bond.

-

Purification: The resulting this compound conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for cellular experiments.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

4.2 PROCID Experimental Workflow for Target Identification

The PROCID method utilizes this compound to identify the cellular binding partners of dasatinib.

-

Cell Culture and Transfection:

-

Culture a relevant cell line (e.g., a chronic myeloid leukemia cell line) in appropriate media.

-

Transfect the cells with a plasmid encoding a HaloTag-TurboID fusion protein. Allow for protein expression for 24-48 hours.

-

-

This compound Treatment:

-

Treat the transfected cells with this compound at a concentration determined by dose-response experiments (typically in the low nanomolar to micromolar range).

-

Incubate for a sufficient period to allow for cellular uptake and binding to the HaloTag-TurboID fusion protein and target proteins.

-

-

Proximity Labeling (Biotinylation):

-

Add biotin to the cell culture medium to initiate the biotinylation reaction catalyzed by the TurboID enzyme.

-

Incubate for a short period (e.g., 10-30 minutes) to allow for the biotinylation of proteins in close proximity to the this compound-bound targets.

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells to remove excess biotin and this compound.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Elute the biotinylated proteins from the beads.

-

Perform in-solution or on-bead digestion of the proteins into peptides using trypsin.

-

Desalt the resulting peptides using a C18 column.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins based on the detected peptides using a suitable proteomics software suite.

-

-

Data Analysis:

-

Compare the protein abundance in this compound treated samples to control samples (e.g., DMSO treated) to identify proteins specifically enriched by the presence of this compound.

-

Perform statistical analysis to determine the significance of the protein enrichments.

-

Mandatory Visualizations

5.1 this compound Signaling Pathway in Target Identification

References

- 1. Population Pharmacokinetics of Dasatinib in Healthy Subjects [mdpi.com]

- 2. Identification of proteomic landscape of drug-binding proteins in live cells by proximity-dependent target ID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

An In-depth Technical Guide on Preliminary Studies of DA5-Htl in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on DA5-Htl, a novel compound in early-stage oncology studies. The document details its core composition, mechanism of action, and the initial data on its efficacy. Methodologies for key experiments are outlined to facilitate reproducibility and further investigation.

Core Concepts

This compound is a chemical probe that combines the potent tyrosine kinase inhibitor dasatinib with the HaloTag system. This design allows for the specific targeting and subsequent identification of protein interactions within a cellular context. The dasatinib component acts as a dual inhibitor of Bcr-Abl and Src family kinases, while the HaloTag protein serves as a versatile tool for biochemical analysis, including affinity purification and fluorescent labeling.

Quantitative Data Summary

Initial preclinical studies have demonstrated the potent anti-proliferative effects of this compound in cancer cells. The available quantitative data is summarized below.

| Compound | Cell Line(s) | Parameter | Value (nM) | Reference |

| This compound | Not Specified | GI50 | 1.923 |

Note: The GI50 (Growth Inhibition 50) represents the concentration of a drug that causes 50% inhibition of cell growth. The currently available public data for this compound is limited to a single study.

Signaling Pathway

This compound, through its dasatinib component, is understood to primarily target the Bcr-Abl and Src kinase signaling pathways, which are critical drivers in certain cancers, particularly Chronic Myeloid Leukemia (CML). Inhibition of these kinases disrupts downstream signaling cascades involved in cell proliferation, survival, and migration.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments relevant to the study of this compound. These protocols are based on standard laboratory procedures for similar compounds and assays.

1. In Vitro Growth Inhibition Assay

This protocol outlines a method to determine the GI50 of a compound on a cancer cell line.

-

Cell Culture: Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.

-

Compound Treatment: A serial dilution of this compound is prepared. The cells are treated with varying concentrations of the compound and incubated for a period of 48-72 hours.

-

Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin. The absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Proteomic Analysis for Target Identification

This protocol describes a general workflow for identifying the protein targets of this compound using its HaloTag.

-

Cell Lysate Preparation: Cancer cells are treated with this compound. After treatment, cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Affinity Purification: The cell lysate is incubated with HaloLink resin, which specifically binds to the HaloTag of this compound. This allows for the capture of this compound along with its interacting proteins.

-

Washing and Elution: The resin is washed multiple times with lysis buffer to remove non-specific protein binding. The bound proteins are then eluted from the resin.

-

Protein Digestion: The eluted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme such as trypsin.

-

Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

-

Data Analysis: The mass spectrometry data is processed using specialized software to identify the proteins that were specifically pulled down with this compound, thus revealing its potential targets.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the proteomic analysis of this compound targets.

Methodological & Application

Unraveling DA5-Htl: A Research Tool with Potential in Targeted Drug Delivery

Introduction

DA5-Htl represents a novel chemical probe developed by conjugating the potent tyrosine kinase inhibitor, dasatinib, with a HaloTag ligand (Htl). This combination creates a versatile tool primarily utilized in biomedical research for the identification and visualization of drug-target engagement within living cells. While its direct application as a therapeutic agent in targeted drug delivery is not yet established in preclinical or clinical studies, the principles underlying its design offer a conceptual framework for future therapeutic strategies. This document provides an overview of the current research applications of the dasatinib-HaloTag system and explores its hypothetical potential in targeted drug delivery, alongside relevant protocols and data.

Principle of the Dasatinib-HaloTag System

The functionality of this compound is rooted in the individual properties of its two components:

-

Dasatinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It functions by blocking the activity of key signaling proteins (kinases) that are hyperactive in certain cancers, thereby inhibiting cancer cell growth and proliferation.

-

HaloTag (Htl): A genetically engineered bacterial enzyme (a haloalkane dehalogenase) that can be expressed as a fusion protein with a protein of interest. This tag forms a highly specific and irreversible covalent bond with synthetic ligands (HaloTag ligands), which can be conjugated to various functional molecules, including fluorescent dyes, affinity tags, or, in this case, a drug molecule like dasatinib.

The this compound probe, therefore, allows for the precise "tagging" of cellular components with dasatinib. When introduced to cells expressing a HaloTag fusion protein, the dasatinib-Htl conjugate will covalently bind to the HaloTag, effectively delivering dasatinib to a predetermined subcellular location. This system is instrumental in studying the on-target and off-target effects of dasatinib with high spatial and temporal resolution.

Current Research Applications: Target Visualization and Validation

The primary application of the dasatinib-HaloTag system is in the field of chemical biology and drug discovery for visualizing and validating the interaction between dasatinib and its target proteins in living cells.

Experimental Workflow: Visualizing Drug-Target Interaction

The following diagram illustrates a typical workflow for using a dasatinib-HaloTag ligand conjugate to visualize its binding to a target protein within a cell.

Caption: Workflow for visualizing dasatinib-target protein interaction using this compound.

Hypothetical Application in Targeted Drug Delivery

While not yet a clinical reality, the principles of the this compound system can be extrapolated to conceptualize a targeted drug delivery system. In this hypothetical scenario, the HaloTag protein would be targeted to cancer cells, and the dasatinib-HaloTag ligand would serve as the therapeutic payload.

Conceptual Targeting Strategy

-

Targeted Expression of HaloTag: Cancer cells could be specifically engineered to express the HaloTag protein on their surface. This could be achieved through gene therapy approaches or by delivering the HaloTag protein conjugated to a tumor-specific antibody.

-

Systemic Administration of this compound: The dasatinib-HaloTag ligand conjugate (this compound) would be administered systemically.

-

Selective Binding and Drug Delivery: this compound would circulate in the body and selectively bind to the HaloTag-expressing cancer cells, leading to a high local concentration of dasatinib at the tumor site and minimizing off-target toxicity.

The following diagram illustrates this hypothetical targeted drug delivery workflow.

Caption: Hypothetical workflow for this compound in targeted drug delivery.

Signaling Pathway of Dasatinib

Dasatinib is known to inhibit multiple tyrosine kinases. A primary target in cancers like CML is the BCR-ABL fusion protein. The diagram below illustrates a simplified signaling pathway inhibited by dasatinib.

Caption: Simplified signaling pathway inhibited by dasatinib.

Quantitative Data

The available quantitative data for this compound is limited to its in vitro cytotoxic activity.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | Cancer Cells | GI50 | 1.923 nM |

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

The following are generalized protocols based on the research applications of the dasatinib-HaloTag system.

Protocol 1: In Vitro Visualization of Dasatinib-Target Interaction

Objective: To visualize the interaction of dasatinib with a specific target protein in living cells.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Plasmid encoding HaloTag fused to the target protein of interest

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (dasatinib-HaloTag ligand conjugate)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the mammalian cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

-

Transfection: Transfect the cells with the HaloTag-target protein plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Protein Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection.

-

Treatment with this compound: Prepare a working solution of this compound in cell culture medium. Replace the medium in the imaging dish with the this compound solution. The optimal concentration and incubation time should be determined empirically.

-

Washing: After incubation, wash the cells three times with fresh, pre-warmed cell culture medium to remove any unbound this compound.

-

Imaging: Visualize the cells using a fluorescence microscope. If the target protein's localization is known, co-localization analysis can be performed. For example, if the target is a nuclear protein, the dasatinib signal (visualized through an appropriate method, potentially by co-staining or if the ligand is fluorescent) should be observed in the nucleus.

Protocol 2: Conceptual In Vitro Targeted Cytotoxicity Assay

Objective: To assess the targeted cytotoxic effect of this compound on cells expressing a surface HaloTag.

Materials:

-

Two cell lines:

-

Target cells: Cancer cell line engineered to express HaloTag on the cell surface.

-

Control cells: The same cancer cell line without HaloTag expression.

-

-

Cell culture medium and supplements

-

This compound

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed both target and control cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat both sets of cells with increasing concentrations of this compound. Include untreated wells as a negative control.

-

Incubation: Incubate the cells for a period that allows for the drug to exert its effect (e.g., 48-72 hours).

-

Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence to determine cell viability. Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the dose-response curves for both cell lines and determine the IC50 (Inhibitory Concentration 50) values. A significantly lower IC50 for the HaloTag-expressing cells would indicate successful targeted cytotoxicity.

Conclusion

This compound and similar dasatinib-HaloTag conjugates are powerful research tools that enable the study of drug-target interactions in a dynamic cellular environment. While their direct therapeutic application in targeted drug delivery is currently hypothetical, the underlying principles of specific, covalent binding offer a promising avenue for the development of next-generation cancer therapies. Further research is required to translate this concept from a research tool into a viable clinical strategy, including the development of efficient and safe methods for targeting HaloTag expression to tumor cells in vivo.

Application Notes & Protocols for In Vivo Tumor Model Studies

Topic: Using the HCT-116 Human Colorectal Carcinoma Cell Line for In Vivo Tumor Model Studies

Disclaimer: Initial searches for "DA5-Htl" did not identify a recognized cell line for in vivo tumor model studies. The term "this compound" corresponds to a chemical compound used in proteomics research. Therefore, to fulfill the structural and content requirements of your request, we have created the following detailed application notes and protocols using the well-established and widely used HCT-116 human colorectal carcinoma cell line as a representative model.

Introduction to the HCT-116 Xenograft Model

The HCT-116 cell line, derived from a human colorectal carcinoma, is a cornerstone for in vivo cancer research, particularly for studying colorectal cancer biology and evaluating novel therapeutics.[1][2] These cells are characterized by their robust tumorigenicity in immunodeficient mice and a key mutation in the KRAS proto-oncogene (G13D).[3] This mutation leads to the constitutive activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical drivers of tumor growth and proliferation.[4][5]

The HCT-116 xenograft model is a versatile tool used to assess the efficacy of various anti-cancer agents, including chemotherapy, targeted therapies, and radiation.[1][2] It is particularly valuable for studying therapies targeting the KRAS signaling cascade. Both subcutaneous and orthotopic models can be established, with subcutaneous models being more common for straightforward efficacy and pharmacokinetic studies due to the ease of tumor measurement.[1][6]

Key Features of the HCT-116 Cell Line:

-

Origin: Human Colorectal Carcinoma[1]

-

Morphology: Epithelial-like[3]

-

In Vivo Growth: Forms solid tumors in immunocompromised mice.[1]

Data Presentation: Efficacy of Novel Therapeutics

The following tables represent typical quantitative data obtained from an in vivo efficacy study using the HCT-116 subcutaneous xenograft model.

Table 1: Tumor Growth Inhibition in HCT-116 Xenografts

| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 21) (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | Daily, p.o. | 1500 ± 120 | - |

| Compound X (25 mg/kg) | Daily, p.o. | 850 ± 95 | 43.3% |

| Compound Y (10 mg/kg) | Twice daily, i.p. | 600 ± 70 | 60.0% |

| Oxaliplatin (5 mg/kg) | Weekly, i.v. | 750 ± 85 | 50.0% |

Table 2: Body Weight Changes as a Measure of Toxicity

| Treatment Group | Mean Body Weight Change (Day 21 vs. Day 1) (%) ± SEM |

| Vehicle Control | + 5.2 ± 1.5% |

| Compound X (25 mg/kg) | + 3.1 ± 2.0% |

| Compound Y (10 mg/kg) | - 2.5 ± 1.8% |

| Oxaliplatin (5 mg/kg) | - 4.8 ± 2.2% |

Experimental Protocols

HCT-116 Cell Culture and Preparation

-

Cell Culture: Culture HCT-116 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvesting: When cells reach 80-90% confluency, wash them with sterile Phosphate-Buffered Saline (PBS) and detach using a 0.25% Trypsin-EDTA solution.

-

Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in sterile PBS or serum-free medium. Determine the cell count and viability using a hemocytometer or an automated cell counter with Trypan Blue exclusion. Viability should be >95%.

-

Final Preparation: Centrifuge the required number of cells and resuspend them in a cold (4°C) 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[7] Keep the cell suspension on ice until injection.

Subcutaneous Xenograft Implantation

-

Animal Model: Use female athymic nude mice (e.g., NU/J) or SCID mice, 6-8 weeks of age.[8] Allow the animals to acclimatize for at least one week before the procedure.

-

Anesthesia and Analgesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane). Administer a pre-emptive analgesic as per institutional guidelines.

-

Implantation: Shave and disinfect the right flank of the mouse with an antiseptic solution. Using a 27-gauge needle and a 1 mL syringe, inject 0.1 mL of the HCT-116 cell suspension (containing 5 x 10⁶ cells) subcutaneously.[9]

-

Post-Procedure Monitoring: Monitor the animals daily for any signs of distress, and check the injection site for any adverse reactions.

Tumor Growth Monitoring and Efficacy Evaluation

-

Tumor Measurement: Once tumors become palpable (typically 7-10 days post-implantation), measure the tumor dimensions twice weekly using digital calipers.[1][6]

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7]

-

Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[7]

-

Treatment Administration: Administer the test compounds and vehicle control according to the planned dosing schedule and route of administration.

-

Body Weight Monitoring: Record the body weight of each animal twice weekly as an indicator of systemic toxicity.[7]

-

Endpoint: The study can be concluded when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.[7] Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for HCT-116 Subcutaneous Xenograft Model Study.

Simplified KRAS Signaling Pathway in HCT-116

Caption: Simplified KRAS Downstream Signaling in HCT-116 Cells.

References

- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 3. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 4. Impact of KRAS mutation on the tumor microenvironment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. 2.11. The xenograft mouse model of HCT116 cells and patient‐derived xenograft mouse model [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

DA5-Htl labeling techniques for fluorescence microscopy

Application Notes: Protein Labeling for Fluorescence Microscopy

Note on "DA5-Htl": An initial search for "this compound" did not yield specific public information on a labeling technique with this name. Therefore, these application notes utilize the well-established SNAP-tag® system as a representative example of covalent protein labeling for fluorescence microscopy. The principles, protocols, and data presentation formats provided here are broadly applicable to similar protein tagging technologies.

Introduction to SNAP-tag® Labeling Technology

The SNAP-tag® system is a powerful tool for the specific, covalent labeling of a protein of interest (POI) with a wide range of synthetic probes, including fluorophores.[1][2] The technology is based on a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA-alkyltransferase (hAGT), referred to as the SNAP-tag.[3][4] This engineered protein tag reacts specifically and covalently with O6-benzylguanine (BG) derivatives.[3][4][5] By fusing the SNAP-tag to a POI, researchers can attach any BG-conjugated molecule, such as a fluorescent dye, to their target protein for visualization and analysis in live or fixed cells.[1][6]

Key Advantages:

-

Specificity: The reaction between the SNAP-tag and its O6-benzylguanine (BG) substrate is highly specific, minimizing off-target labeling.[6]

-

Covalent Bond: The labeling is irreversible, forming a stable thioether bond, which is ideal for long-term imaging and quantitative studies.[3][4]

-

Versatility: A broad portfolio of cell-permeable (SNAP-Cell®) and cell-impermeable (SNAP-Surface®) fluorescent substrates are available, allowing for targeted labeling of intracellular or cell-surface proteins.[3][7]

-

Flexibility: The system is compatible with various applications, including live-cell imaging, fixed-cell microscopy, pulse-chase experiments, FRET, and super-resolution microscopy.[1][3]

Mechanism of Action

The core of the technology is the irreversible enzymatic reaction between the SNAP-tag and a BG-derivatized substrate. The protein of interest is first genetically fused to the SNAP-tag. When a fluorescent substrate carrying a BG group is introduced, the SNAP-tag's active site cysteine residue attacks the benzyl group, covalently attaching the fluorophore to the fusion protein and releasing guanine.[3][8]

Quantitative Data & Substrate Properties

The choice of fluorescent substrate is critical and depends on the experimental requirements, such as the desired wavelength, brightness, and cell permeability. Optimal labeling parameters can vary based on cell type, protein expression levels, and the specific substrate used.[9][10]

Table 1: Typical Experimental Parameters for SNAP-tag Labeling

| Parameter | Live Cell Labeling | Fixed Cell Labeling | Notes |

| Substrate Concentration | 0.1 - 5 µM[3][9] | 1 - 5 µM | Higher concentrations can increase background. Optimization is recommended.[10] |

| Incubation Time | 15 - 60 minutes[10] | 30 - 60 minutes | Shorter times may be sufficient for surface labeling; longer times for intracellular targets.[3] |

| Incubation Temperature | 37°C (or optimal growth temp)[9] | Room Temperature or 37°C | For live cells, labeling at 4°C can be used to inhibit endocytosis for surface-only studies.[3] |

| Wash Steps | 3x washes with fresh media | 3x washes with PBS | A final 30-min incubation in fresh media is crucial to allow unreacted probe to diffuse out.[3][10] |

Table 2: Spectral Properties of Common SNAP-tag Substrates

| Substrate Name | Excitation Max (nm) | Emission Max (nm) | Permeability | Key Feature |

| SNAP-Cell® TMR-Star® | 554 | 580 | Permeable | Bright and photostable red fluorophore.[3] |

| SNAP-Surface® Alexa Fluor® 488 | 496 | 520 | Impermeable | For specific labeling of cell surface proteins.[3] |

| SNAP-Cell® Oregon Green® | 490 | 514 | Permeable | Standard green fluorophore for fluorescein filter sets.[10] |

| SNAP-Cell® SiR | ~652 | ~674 | Permeable | Far-red dye, suitable for super-resolution (STED) and in vivo imaging.[11] |

| SNAP-Biotin | N/A | N/A | Permeable | For non-fluorescent applications like pull-downs and Western blots.[12] |

| (Note: Spectral properties can vary slightly based on the local environment. Data compiled from multiple sources.[3][10][13]) |

Experimental Protocols

Protocol 1: Labeling of SNAP-tag Fusion Proteins in Live Cells

This protocol is designed for labeling SNAP-tag fusions expressed in adherent mammalian cells for live-cell imaging.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips, transfected with a plasmid encoding the POI-SNAP-tag fusion.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

SNAP-tag substrate (e.g., SNAP-Cell® TMR-Star®).

-

High-purity DMSO.

-

Pre-warmed live-cell imaging medium.

Procedure:

-

Prepare Substrate Stock Solution: Dissolve the SNAP-tag substrate in DMSO to create a 1 mM stock solution. Vortex for at least 1 minute to ensure it is fully dissolved. Store at -20°C, protected from light and moisture.[9][10]

-

Prepare Labeling Medium: Pre-warm complete cell culture medium to 37°C. Dilute the 1 mM substrate stock solution into the medium to a final working concentration of 1-5 µM. Mix thoroughly by pipetting.[10][14]

-

Cell Labeling: a. Aspirate the existing medium from the cells. b. Add the prepared labeling medium to the cells, ensuring they are fully covered. c. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[8][9][14]

-

Wash and Diffusion Step: a. Remove the labeling medium. b. Wash the cells three times with pre-warmed complete culture medium.[3][10] c. After the final wash, add fresh pre-warmed medium and incubate the cells for an additional 30 minutes at 37°C. This step is critical for allowing unincorporated, cell-permeable substrates to diffuse out of the cells, thereby reducing background fluorescence.[3][8]

-

Imaging: Replace the medium with a live-cell imaging medium. The cells are now ready for visualization using a fluorescence microscope equipped with the appropriate filter sets and a live-cell incubation chamber.[3][10]

Protocol 2: Labeling of SNAP-tag Fusion Proteins in Fixed Cells

This protocol is for labeling cells that have been fixed prior to imaging. The SNAP-tag retains its activity after fixation with common fixatives like paraformaldehyde (PFA).[6][10]

Materials:

-

Cells expressing the POI-SNAP-tag fusion, grown on coverslips.

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer (e.g., 0.2% Triton™ X-100 in PBS), if labeling intracellular targets.

-

Blocking Buffer (e.g., 1% BSA in PBS).

-

SNAP-tag substrate and DMSO.

Procedure:

-

Cell Fixation: a. Wash cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.

-

Permeabilization (for intracellular targets): a. Incubate cells with Permeabilization Buffer for 10 minutes at room temperature. b. Wash three times with PBS.

-

Blocking: Incubate cells with Blocking Buffer for 30 minutes to reduce non-specific binding.

-

Prepare Labeling Solution: Dilute the 1 mM substrate stock solution to a final concentration of 1-5 µM in Blocking Buffer.

-

Cell Labeling: a. Remove the Blocking Buffer. b. Add the labeling solution and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is ready for imaging.

Troubleshooting and Considerations

-

High Background: This is a common issue, especially with cell-permeable dyes.[3] To mitigate this, reduce the substrate concentration, shorten the incubation time, or increase the number and duration of the wash/diffusion steps.[3][14]

-

No/Weak Signal: This could be due to low expression of the fusion protein, inactive substrate, or rapid protein turnover.[10] Verify protein expression via Western blot or an alternative method. Ensure the substrate has been stored correctly. For proteins with rapid turnover, consider imaging immediately after labeling or performing the labeling at a lower temperature (e.g., 4°C or 16°C).[10]

-

Cell Permeability: Ensure you are using the correct type of substrate. SNAP-Surface® dyes are impermeable and will only label proteins on the plasma membrane, while SNAP-Cell® dyes are required for intracellular targets.[7]

-

Fixation: While the SNAP-tag is robust, some fluorophores can be sensitive to certain fixatives. Methanol fixation, for example, can help reduce certain types of background but may affect protein structure.[3] Paraformaldehyde is generally a safe choice.[12]

References

- 1. Cellular Analysis (SNAP-Tag) - New England Biolabs GmbH [neb-online.de]

- 2. tenovapharma.com [tenovapharma.com]

- 3. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is a SNAP-Tag [biosyn.com]

- 5. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]

- 6. neb.com [neb.com]

- 7. neb.com [neb.com]

- 8. m.youtube.com [m.youtube.com]

- 9. SNAP labeling protocol [abberior.rocks]

- 10. neb.com [neb.com]

- 11. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neb.com [neb.com]

- 13. neb.com [neb.com]

- 14. Snap-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]

Application Notes and Protocols: Assessment of DA5-Htl Cytotoxicity in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for assessing the cytotoxic effects of the novel compound DA5-Htl on various cell lines. The protocols outlined below are designed to deliver robust and reproducible data for evaluating the anti-cancer potential of this compound. These assays are fundamental in preclinical drug development for determining dose-response relationships, mechanisms of cell death, and cell line sensitivity. The provided methodologies cover key in vitro cytotoxicity assays, including the MTT and LDH assays, and offer insights into potential signaling pathways involved in this compound-induced apoptosis.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound in two common cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), as determined by the MTT and LDH assays. This data is for illustrative purposes to guide expected outcomes.

| Cell Line | Assay | This compound Concentration (µM) | % Cell Viability / % Cytotoxicity | IC50 (µM) |

| HeLa | MTT | 0 | 100% (Viability) | 12.5 |

| 1 | 85% (Viability) | |||

| 5 | 60% (Viability) | |||

| 10 | 52% (Viability) | |||

| 25 | 30% (Viability) | |||

| 50 | 15% (Viability) | |||

| LDH | 0 | 5% (Cytotoxicity) | 15.0 | |

| 1 | 18% (Cytotoxicity) | |||

| 5 | 35% (Cytotoxicity) | |||

| 10 | 48% (Cytotoxicity) | |||

| 25 | 72% (Cytotoxicity) | |||

| 50 | 88% (Cytotoxicity) | |||

| A549 | MTT | 0 | 100% (Viability) | 28.0 |

| 1 | 95% (Viability) | |||

| 5 | 75% (Viability) | |||

| 10 | 60% (Viability) | |||

| 25 | 45% (Viability) | |||

| 50 | 25% (Viability) | |||

| LDH | 0 | 4% (Cytotoxicity) | 32.5 | |

| 1 | 12% (Cytotoxicity) | |||

| 5 | 28% (Cytotoxicity) | |||

| 10 | 40% (Cytotoxicity) | |||

| 25 | 55% (Cytotoxicity) | |||

| 50 | 75% (Cytotoxicity) |

Experimental Protocols

A crucial aspect of in vitro cytotoxicity testing is the selection of appropriate assays to measure cell viability and cell death.[1][2] Commonly used methods include assessing metabolic activity (MTT assay) or membrane integrity (LDH assay).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells, which reflects the number of living cells.[2]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[2][3]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

LDH assay kit (containing substrate, cofactor, and diaphorase)

-

Lysis buffer (e.g., 1% Triton X-100)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Include the following controls:

-

Untreated Control: Cells with medium only (spontaneous LDH release).

-

Vehicle Control: Cells with medium and DMSO.

-

Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

-

Background Control: Medium only.

-

-

Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

-

Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for this compound cytotoxicity assessment.

Signaling Pathway Diagram: Extrinsic Apoptosis

Many anti-cancer agents induce apoptosis through the extrinsic or intrinsic pathways.[4][5] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors.[5] One such pathway involves the Death Receptor 5 (DR5). Upon binding of its ligand, such as TRAIL, DR5 recruits the adaptor protein FADD, which in turn activates caspase-8, leading to a caspase cascade and ultimately, apoptosis.[6][7]

Caption: Proposed this compound extrinsic apoptosis pathway.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 4. Apoptosis Pathways Triggered by a Potent Antiproliferative Hybrid Chalcone on Human Melanoma Cells [mdpi.com]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the Role of the Death Receptor 5/FADD/caspase-8 Death Signaling in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling through the TRAIL receptor DR5/FADD pathway plays a role in the apoptosis associated with skeletal myoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative Analysis of DA5-Htl Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the quantitative analysis of the binding affinity between a small molecule, designated here as DA5, and the Drosophila Fibroblast Growth Factor (FGF) receptor, Heartless (Htl). The Heartless receptor is a critical component in developmental signaling pathways, and understanding the binding kinetics of potential inhibitors is crucial for drug discovery and development. While specific binding data for a compound labeled "DA5" is not publicly available, this document outlines the standard methodologies and protocols to determine such quantitative data. The protocols provided are for two widely accepted and powerful techniques for characterizing biomolecular interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Heartless (Htl) receptor, a homolog of the vertebrate FGF receptor 1, is essential for the development of various mesodermal lineages in Drosophila, including cardiac tissues.[1] It is activated by two known FGF-like ligands, Pyramus (Pyr) and Thisbe (Ths).[2][3] The activation of Htl triggers downstream signaling cascades, including the Ras/MAPK pathway, which are critical for cell migration and differentiation.[2][4] The compound "DA5-HTL" has been described as a combination of the tyrosine kinase inhibitor dasatinib with a HaloTag system, suggesting that "DA5" may be a dasatinib derivative designed to inhibit tyrosine kinase activity, such as that of the Htl receptor.[5]

I. Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from SPR and ITC experiments for the binding of DA5 to the Htl receptor.

Table 1: Summary of Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

| Parameter | Symbol | Unit | Value (this compound Interaction) |

| Association Rate Constant | ka | M⁻¹s⁻¹ | e.g., 1.5 x 10⁵ |

| Dissociation Rate Constant | kd | s⁻¹ | e.g., 5.0 x 10⁻⁴ |

| Equilibrium Dissociation Constant | KD | nM | e.g., 3.3 |

| Chi-squared (χ²) | χ² | RU² | e.g., < 10% of Rmax |

Table 2: Summary of Thermodynamic Data from Isothermal Titration Calorimetry (ITC)

| Parameter | Symbol | Unit | Value (this compound Interaction) |

| Stoichiometry | n | - | e.g., 1.1 |

| Equilibrium Dissociation Constant | KD | nM | e.g., 4.5 |

| Enthalpy Change | ΔH | kcal/mol | e.g., -8.7 |

| Entropy Change | ΔS | cal/mol·K | e.g., 15.2 |

| Gibbs Free Energy Change | ΔG | kcal/mol | e.g., -11.5 |

II. Signaling Pathway and Experimental Workflow Visualizations

Heartless (Htl) Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of ligands (Pyramus or Thisbe) to the Heartless (Htl) receptor, leading to the activation of the Ras/MAPK cascade. DA5 is hypothesized to act as an inhibitor at the receptor level.

A diagram of the Heartless (Htl) signaling pathway.

Experimental Workflow for Binding Affinity Analysis

This diagram outlines the general workflow for determining the binding affinity of DA5 for the Htl receptor using either SPR or ITC.

Workflow for this compound binding affinity analysis.

III. Detailed Experimental Protocols

A. Surface Plasmon Resonance (SPR) Protocol

SPR measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowing over the surface), providing kinetic data on association and dissociation rates.[1]

1. Materials and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor Chip (e.g., CM5 series)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant Htl extracellular domain (ligand)

-

DA5 (analyte)

-

SPR running buffer (e.g., HBS-EP+, pH 7.4)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

2. Ligand Immobilization (Htl):

-

Equilibrate the system with running buffer.

-

Activate the sensor chip surface by injecting a 1:1 mixture of EDC and NHS for 7 minutes.

-

Inject the purified Htl protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-3000 Response Units, RU).

-

Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

-

A reference channel should be prepared similarly but without the Htl protein to allow for background subtraction.

3. Analyte Interaction (DA5):

-

Prepare a series of dilutions of DA5 in running buffer (e.g., ranging from 0.1 nM to 100 nM).

-

Perform a kinetic analysis by injecting each concentration of DA5 over the Htl and reference surfaces at a constant flow rate (e.g., 30 µL/min).

-

Include a buffer-only injection as a blank for double referencing.

-

Monitor the association phase for a set time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 600 seconds).

-

Between each DA5 injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.

4. Data Analysis:

-

Process the raw sensorgram data by subtracting the reference channel signal and the blank injection signal.

-

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

B. Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[1][6]

1. Materials and Reagents:

-

Isothermal Titration Calorimeter (e.g., MicroCal iTC200)

-

Purified recombinant Htl extracellular domain

-

DA5

-

ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucially, the buffer used to dissolve Htl and DA5 must be identical to avoid large heats of dilution.

2. Sample Preparation:

-

Dialyze the purified Htl protein extensively against the ITC buffer.

-

Dissolve the DA5 compound in the same final dialysis buffer. If a solvent like DMSO is required, ensure the final concentration is low (<5%) and identical in both the protein solution and the titrant.

-

Degas both the Htl and DA5 solutions immediately before the experiment to prevent air bubbles.

-

Accurately determine the concentrations of both Htl and DA5. A typical starting concentration for the protein in the cell is 10-20 µM, and for the ligand in the syringe is 100-200 µM (approximately 10-fold higher than the protein).

3. ITC Experiment:

-

Load the Htl solution into the sample cell (e.g., ~200 µL).

-

Load the DA5 solution into the injection syringe (e.g., ~40 µL).

-

Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection schedule (e.g., an initial small injection followed by 19-25 subsequent injections of a larger volume).

-

Perform a control experiment by titrating DA5 into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

4. Data Analysis:

-

Integrate the raw data (a series of heat-release peaks) to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of DA5 to Htl.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software.

-

The fitting will provide the stoichiometry (n), the binding constant (KA, from which KD = 1/KA is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

References

- 1. sdbonline.org [sdbonline.org]

- 2. Extracellular matrix-modulated Heartless signaling in Drosophila blood progenitors regulates their differentiation via a Ras/ETS/FOG pathway and target of rapamycin function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGF ligands in Drosophila have distinct activities required to support cell migration and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. heartless encodes a fibroblast growth factor receptor (DFR1/DFGF-R2) involved in the directional migration of early mesodermal cells in the Drosophila embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

DA5-Htl: A Research Tool, Not a Clinical Chemotherapy Agent

Extensive searches for "DA5-Htl" in the context of combination chemotherapy studies have revealed that This compound is a laboratory research tool and not a chemotherapy agent used in clinical or preclinical cancer treatment. [1] Therefore, there are no available data on its use in combination with other chemotherapy agents for the treatment of cancer.

This compound is a compound that combines the drug dasatinib with the HaloTag system.[1] Dasatinib is a targeted therapy drug known as a tyrosine kinase inhibitor, which is used to treat certain types of cancer. The HaloTag system is a protein tag technology used in molecular biology to study proteins within cells. By combining dasatinib with the HaloTag system, researchers can use this compound to identify the proteins that dasatinib binds to within living cells, a process crucial for understanding the drug's mechanism of action and for identifying new drug targets.[1]

The available information indicates that this compound's application is confined to proteomic research to understand drug-protein interactions at a molecular level. It is not designed or approved for therapeutic use in patients.

Consequently, it is not possible to provide application notes, protocols, or quantitative data on the combination of this compound with other chemotherapy agents, as no such studies have been published. The core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways for combination therapies, cannot be fulfilled due to the non-existence of the foundational research.

For researchers, scientists, and drug development professionals interested in the clinical application of combination cancer therapies, it is recommended to focus on established or investigational chemotherapy agents and targeted therapies that are currently undergoing preclinical and clinical evaluation.

References

Application Notes and Protocols for Efficacy Studies of the Novel Hsp90 Inhibitor DA5-Htl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting preclinical efficacy studies of DA5-Htl, a novel inhibitor of Heat Shock Protein 90 (Hsp90). The protocols herein describe detailed methodologies for in vitro and in vivo experiments designed to assess the anti-cancer therapeutic potential of this compound.

Introduction to this compound and Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins. Many of these client proteins are key oncogenic drivers involved in cell proliferation, survival, and angiogenesis. In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the function of mutated and overexpressed oncoproteins.